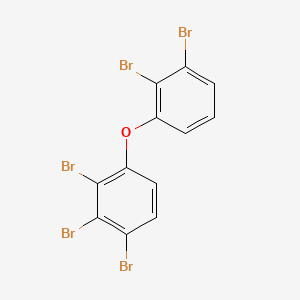
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₅Br₅O. This compound is known for its high bromine content, which imparts unique chemical properties and makes it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various brominated phenoxy derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various brominated phenoxy derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- involves its interaction with various molecular targets. It can bind to and disrupt the function of proteins and enzymes, leading to altered cellular processes. The compound’s high bromine content allows it to interact with and modify the activity of various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Tribromo-4-(2,4-dibromophenoxy)benzene
- 1,2,3-Tribromo-4-(2,4,5-tribromophenoxy)benzene
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-
Uniqueness
Benzene, 1,2,3-tribromo-4-(2,3-dibromophenoxy)- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high bromine content and specific reactivity .
Propiedades
Número CAS |
327185-11-5 |
|---|---|
Fórmula molecular |
C12H5Br5O |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-(2,3-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
Clave InChI |
RQMSPGJESCCPQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





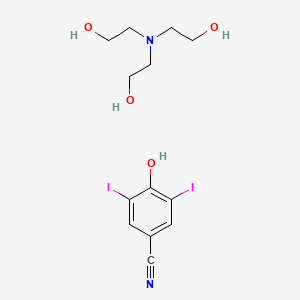


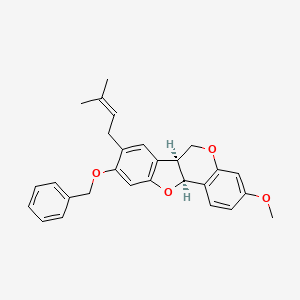

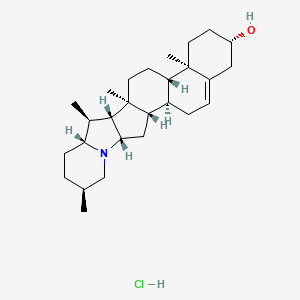
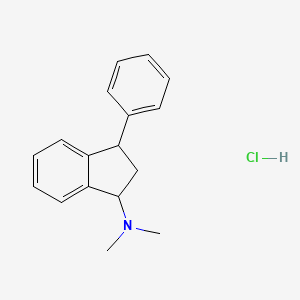
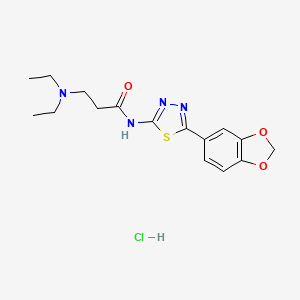
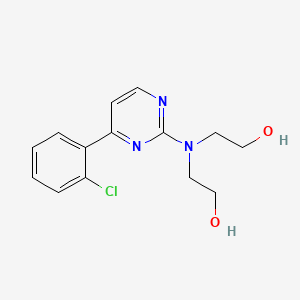

![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
